Dispiro[2.0.2.5]undecane, 8-methylene-
Description
Contextualization within Strained Organic Systems Chemistry
The defining feature of "Dispiro[2.0.2.5]undecane, 8-methylene-" is the presence of multiple spiro-fused cyclopropane (B1198618) rings. Spiro-fusion introduces significant ring strain into a molecule due to the distortion of bond angles from their ideal values. In particular, the dispiro[2.0.2.5]undecane framework is a subject of interest in the study of strained systems. Research on the parent compound, dispiro[2.0.2.5]undecane, has been conducted in the context of generating highly strained cycloalkynes. Current time information in Edmonton, CA.researchgate.net The inherent strain in such molecules makes them reactive and susceptible to a variety of chemical transformations, offering unique pathways for the synthesis of complex molecular architectures.
The study of strained organic systems like this dispiro compound is crucial for understanding fundamental concepts of chemical bonding and reactivity. The relief of strain can be a powerful driving force for chemical reactions, enabling the formation of products that might be inaccessible through conventional synthetic routes.
Significance of Dispiro and Methylene (B1212753) Functionalities in Contemporary Organic Chemistry
Dispiro compounds, characterized by two rings sharing a single atom, are of considerable interest in modern organic chemistry. Their rigid, three-dimensional structures are highly sought after in medicinal chemistry and materials science. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, as well as predictable and tunable photophysical properties in organic materials.
The methylene group (=CH₂) is a fundamental functional group in organic synthesis. The introduction of an exocyclic methylene group, as seen in "Dispiro[2.0.2.5]undecane, 8-methylene-," can significantly influence the molecule's reactivity. Methylene-containing compounds are key intermediates in a variety of transformations, including cyclopropanation reactions and metathesis. Recent research has also focused on the selective C-H activation of methylene groups, a powerful strategy for the efficient synthesis of complex molecules.
Overview of Research Trajectories for Complex Hydrocarbons
The study of complex hydrocarbons is a continually evolving field. Historically, much of the focus was on the isolation and characterization of naturally occurring hydrocarbons. However, modern research is increasingly driven by the need to understand the intricate mixtures of hydrocarbons found in petroleum and other fossil fuels, as well as their environmental impact. Advanced analytical techniques, such as multidimensional gas chromatography and mass spectrometry, are being developed to unravel the composition of these complex mixtures.
Furthermore, there is a growing interest in the synthesis of complex, non-natural hydrocarbons with unique topologies and properties. These synthetic targets often serve as platforms for testing and developing new synthetic methodologies and for exploring the limits of chemical bonding and stability. The development of novel catalysts and reaction pathways for the selective functionalization of hydrocarbons is a key area of contemporary research.
Detailed Research Findings
While comprehensive studies dedicated solely to "Dispiro[2.0.2.5]undecane, 8-methylene-" are not abundant in the current literature, its identification in various contexts provides valuable insights into its natural occurrence and potential formation pathways.
The compound has been identified as a volatile organic compound in the essential oils of several plants. For instance, it was detected in the essential oil of Ammodicus leucotricus, a plant studied for its chemical composition and therapeutic effects. ijper.org It has also been found in the essential oil from the leaves of Melaleuca bracteata, where it was a minor component. chemspider.com Additionally, it has been identified in the gas chromatography profiling of calamansi (Citrus macrocarpa) peels essential oil. innspub.net The presence of this complex hydrocarbon in different plant species suggests potential biosynthetic pathways that lead to such intricate strained ring systems.
Beyond its natural occurrence, "Dispiro[2.0.2.5]undecane, 8-methylene-" has also been detected as a product of the pyrolysis of car tire wastes. ait.ac.thpsu.edu This suggests that under high-temperature decomposition conditions, the complex polymeric materials in tires can break down and rearrange to form this stable, yet strained, hydrocarbon.
A dissertation focused on the synthesis of strained cycloalkynes mentions the synthesis of the parent saturated compound, dispiro[2.0.2.5]undecane. Current time information in Edmonton, CA.researchgate.netqucosa.de While this work does not directly address the 8-methylene derivative, it underscores the interest in the dispiro[2.0.2.5]undecane skeleton as a building block in the chemistry of highly strained molecules.
| Research Area | Key Findings | References |
| Natural Occurrence | Identified as a volatile organic compound in the essential oils of Ammodicus leucotricus, Melaleuca bracteata, and Citrus macrocarpa. | ijper.orgchemspider.cominnspub.net |
| Formation Pathways | Detected as a product in the pyrolysis of car tire wastes. | ait.ac.thpsu.edu |
| Strained Systems | The parent compound, dispiro[2.0.2.5]undecane, has been synthesized in the context of research into strained cycloalkynes. | Current time information in Edmonton, CA.researchgate.netqucosa.de |
Structure
3D Structure
Properties
CAS No. |
51567-09-0 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
8-methylidenedispiro[2.0.24.53]undecane |
InChI |
InChI=1S/C12H18/c1-10-3-2-4-11(5-6-11)12(9-10)7-8-12/h1-9H2 |
InChI Key |
UOUZURLSQIFLIA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC2(CC2)C3(C1)CC3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Dispiro 2.0.2.5 Undecane, 8 Methylene
Advanced Approaches to Dispiro[2.0.2.5]undecane, 8-methylene- Synthesis
The construction of the dispiro[2.0.2.5]undecane core, characterized by two spiro-fused cyclopropane (B1198618) rings, requires precise control over ring formation and stereochemistry.
Stereoselective Synthesis Pathways for Dispiro Systems
Achieving stereoselectivity is crucial in the synthesis of complex spirocyclic systems. For the target molecule, the formation of the two cyclopropane rings can be approached using diastereoselective or enantioselective methods. rsc.org182.160.97 One common strategy involves the cyclopropanation of a pre-existing cyclic precursor. For instance, the reaction of a bicyclopropylidene precursor with a carbene source could potentially form the dispiro system.
Catalytic asymmetric 1,3-dipolar cycloaddition reactions represent a powerful tool for constructing spirocycles with high stereocontrol. nih.gov While often applied to heterocyclic systems, the principles can be adapted for all-carbon frameworks. Another approach is the use of chiral catalysts in metal-catalyzed cyclopropanation reactions, for example, using diazo compounds with a suitable olefin precursor. researchgate.net The choice of catalyst and chiral ligand is paramount in directing the stereochemical outcome.
Table 1: Comparison of Stereoselective Cyclopropanation Methods
| Method | Typical Reagents | Key Features | Potential Application |
|---|---|---|---|
| Asymmetric Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple, Chiral ligand (e.g., dioxaborolane) | Enantioselective formation of cyclopropanes from alkenes. | Cyclopropanation of a methylene-cyclohexene precursor. |
| Transition-Metal Catalyzed Cyclopropanation | Diazoacetate, Rh or Cu catalyst, Chiral ligand (e.g., BOX, PYBOX) | High efficiency and stereocontrol. | Intramolecular cyclopropanation of a cyclohexyl derivative with a diazoacetate moiety. |
| Michael-Initiated Ring Closure (MIRC) | α,β-Unsaturated ester/ketone, Nucleophile with leaving group | Forms highly functionalized cyclopropanes. rsc.org | Construction of the cyclopropane rings onto a pre-functionalized cyclohexane (B81311) core. |
Ring-Forming Reactions in Dispiro[2.0.2.5]undecane, 8-methylene- Construction
The formation of the central six-membered ring or the peripheral three-membered rings can be achieved through various ring-forming reactions. Tandem reactions, where multiple bonds are formed in a single operation, are particularly efficient for building complex architectures. A hypothetical tandem reaction could involve a Michael addition followed by an intramolecular alkylation to form one of the cyclopropane rings.
Ring-expansion reactions of smaller spirocyclic precursors can also be envisioned. For example, the expansion of a spiro[2.4]heptane system could potentially lead to the desired dispiro[2.0.2.5]undecane skeleton. Formal [3+1] cycloaddition of cyclopropanones with sulfur ylides has been shown to produce spirohexanones, which could serve as intermediates. nih.gov
Furthermore, ring-opening reactions of strained donor-acceptor cyclopropanes can be a versatile method for accessing functionalized cyclic systems, which could then be further manipulated to form the target structure. mdpi.com The high ring strain of the target molecule (approximately 110–115 kJ mol⁻¹) makes thermodynamic considerations crucial in the design of the final ring-closing steps. mdpi.com
Precursor Chemistry in Dispiro[2.0.2.5]undecane, 8-methylene- Elaboration
The choice of starting materials and early-stage intermediates is critical for the successful synthesis of complex molecules. The elaboration of precursors often involves multistep sequences to install the necessary functionality for key ring-forming steps.
Utilization of Diazirine Derivatives as Precursors for Strained Ring Systems
Diazirines, strained three-membered heterocycles containing a nitrogen-nitrogen double bond, are valuable precursors for carbenes, which can subsequently undergo cyclopropanation reactions. nih.gov The synthesis of spirocyclic diazirines from cyclic ketones is a well-established method. researchgate.netresearchgate.net
A relevant analogue, 1,2,5,6-tetraaza-dispiro[2.0.2.5]undecane, has been synthesized from a diketone precursor, which first forms a bidiaziridine intermediate. qucosa.deresearchgate.net This suggests a plausible synthetic route for Dispiro[2.0.2.5]undecane, 8-methylene- starting from a derivative of 1,4-cyclohexanedione. The ketone functional groups could be converted to diazirines, which upon photolysis or thermolysis would generate carbenes that could undergo intramolecular reactions to form the spiro-fused cyclopropanes.
The photolysis of spirocyclic diazirines, such as cyclobutanediazirines, has been shown to produce carbene products, which can be trapped or undergo rearrangement to form cyclopropane-containing structures. nih.gov This highlights the potential of diazirine chemistry in constructing the highly strained framework of the target molecule.
Table 2: Plausible Synthetic Route via Diazirine Intermediate
| Step | Proposed Reaction | Key Reagents | Intermediate |
|---|---|---|---|
| 1 | Olefination of 1,4-Cyclohexanedione | Wittig or Tebbe reagent | 1,4-Dimethylenecyclohexane |
| 2 | Conversion to Diketone | Ozonolysis or dihydroxylation/oxidation | Bicyclopropyl-2,2'-dione |
| 3 | Formation of Bidiaziridine | Ammonia, aminating agent | Tetraaza-dispiro[2.0.2.5]undecane analogue |
| 4 | Oxidation to Bidiazirine | Silver(I) oxide or other oxidizing agents | Bidiazirine precursor |
| 5 | Carbene Generation and Cyclization | Photolysis or thermolysis | Dispiro[2.0.2.5]undecane core |
| 6 | Introduction of Methylene (B1212753) Group | Wittig reaction on a corresponding ketone | Dispiro[2.0.2.5]undecane, 8-methylene- |
Multistep Reaction Sequences in Complex Hydrocarbon Synthesis
The synthesis of complex polycyclic aromatic hydrocarbons and other intricate carbon skeletons often relies on carefully designed multistep reaction sequences. researchgate.netnih.gov These sequences may involve a combination of classic reactions, such as Diels-Alder cycloadditions and Friedel-Crafts alkylations, with modern cross-coupling methodologies. youtube.comyoutube.comvapourtec.com
For a non-aromatic, strained molecule like Dispiro[2.0.2.5]undecane, 8-methylene-, a multistep approach would likely focus on the sequential construction of the rings. An alternative to the diazirine route could involve the double cyclopropanation of a suitable diene, such as 1,4-dimethylenecyclohexane, using reagents like diazomethane (B1218177) in the presence of a palladium catalyst. researchgate.netresearchgate.net The introduction of the exocyclic methylene group could be achieved either at an early stage on the cyclohexane precursor or as a final step on a dispiro[2.0.2.5]undecan-8-one intermediate. The latter would likely be more feasible due to the potential for the exocyclic double bond to interfere with certain cyclopropanation reactions.
Emerging Synthetic Techniques for Methylene-Bridged Spirocycles
Modern synthetic organic chemistry offers a variety of new tools that could be applied to the synthesis of challenging structures like methylene-bridged spirocycles. rsc.orgresearchgate.net Photoredox catalysis, for example, allows for the generation of radical intermediates under mild conditions, which can then participate in novel ring-forming cascades. C-H activation strategies are also becoming increasingly powerful for the direct formation of carbon-carbon bonds, potentially simplifying synthetic routes by avoiding the need for pre-functionalization.
While direct applications of these emerging techniques to the synthesis of the target molecule are yet to be reported, they offer exciting possibilities for future synthetic endeavors. For instance, a C-H activation approach could potentially be used to form one of the C-C bonds of the cyclopropane rings in an intramolecular fashion from a suitably substituted cyclohexane precursor.
Structural Analysis and Strain Energy Investigations of Dispiro 2.0.2.5 Undecane, 8 Methylene
Theoretical Frameworks for Spiro System Strain Assessment
The concept of strain energy is fundamental to understanding the stability and reactivity of cyclic molecules. arxiv.org Strain arises from deviations from ideal bond lengths, bond angles, and dihedral angles, as well as from non-bonded steric interactions. In spirocyclic systems, the fusion of two rings through a single common atom introduces unique and often substantial strain.
The structure of Dispiro[2.0.2.5]undecane, 8-methylene- contains two cyclopropane (B1198618) rings. Cyclopropane is the quintessential example of a molecule with high ring strain, often referred to as Baeyer strain or angle strain. mdpi.com The internal C-C-C bond angles in a planar cyclopropane ring are geometrically constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. This severe angle compression leads to inefficient orbital overlap, resulting in weaker "bent" C-C bonds and a stored potential energy of approximately 115 kJ/mol. mdpi.com
Bond Angles: The bond angles around the spiro atoms are severely distorted from ideal values.
Bond Lengths: The C-C bonds within the cyclopropane rings are slightly elongated compared to those in acyclic alkanes, a consequence of the bent-bond character.
Hybridization: The hybridization of the carbon atoms in the cyclopropane rings deviates from a pure sp³ state, exhibiting more p-character in the endocyclic bonds and more s-character in the exocyclic C-H bonds. dtic.mil
Conformational Analysis of Dispiro[2.0.2.5]undecane, 8-methylene-
The conformational landscape of a molecule dictates its physical and chemical properties. For a complex spirocyclic system such as Dispiro[2.0.2.5]undecane, 8-methylene-, understanding the spatial arrangement of its atoms and the energetic relationships between its different conformations is crucial. This analysis primarily focuses on the central cyclohexane (B81311) ring, which is substituted with two spiro-fused cyclopropane rings and an exocyclic methylene (B1212753) group.
The cyclohexane moiety is known to adopt several conformations to alleviate ring strain, principally the chair, boat, and twist-boat forms. The presence of substituents significantly influences the relative stability of these conformations. In the case of Dispiro[2.0.2.5]undecane, 8-methylene-, the spiro-fused cyclopropane rings and the exocyclic double bond introduce unique steric and electronic effects that modulate the conformational preferences of the six-membered ring.
The chair conformation of cyclohexane is generally the most stable due to the minimization of both angle and torsional strain. For Dispiro[2.0.2.5]undecane, 8-methylene-, the cyclohexane ring is expected to predominantly exist in a chair-like conformation. The key conformational question revolves around the relative orientation of the spiro-fused cyclopropane rings. These can be envisioned as occupying positions analogous to axial and equatorial substituents in a monosubstituted cyclohexane.
While specific experimental or computational data for the conformational equilibrium of Dispiro[2.0.2.5]undecane, 8-methylene- is not available in the reviewed literature, insights can be drawn from related systems. For instance, studies on spiro[2.5]octan-6-ol have shown a free energy difference of 0.79 kcal/mol at -75 °C for the axial-equatorial conformational equilibrium, indicating a preference for one conformation over the other. doi.org
The interconversion between different chair conformations, known as ring flipping, is a dynamic process that involves passing through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat and boat conformations. The energy barrier for this process in substituted cyclohexanes is influenced by the nature of the substituents. In a related compound, spiro[2.5]octan-6-ol, an Arrhenius activation energy of 14.4 ± 1.3 kcal/mol has been determined for the ring inversion process. doi.org It is plausible that the energy barrier for Dispiro[2.0.2.5]undecane, 8-methylene- would be of a similar magnitude.
To provide a clearer picture of the potential conformational energies, the following interactive table presents hypothetical data based on general principles and data from analogous compounds.
| Conformation/Transition State | Relative Energy (kcal/mol) (Illustrative) | Key Features |
| Chair (Equatorial-like cyclopropanes) | 0 | Most stable conformation, minimized strain. |
| Chair (Axial-like cyclopropanes) | > 0 | Higher energy due to potential steric interactions. |
| Twist-Boat | ~5-6 | Intermediate in the ring-flip process. |
| Boat | ~7-8 | High energy due to eclipsing and flagpole interactions. |
| Half-Chair (Transition State) | ~10-12 | Highest energy point in the chair-to-chair interconversion. |
Note: The relative energy values in this table are illustrative and not based on experimental or computational data for Dispiro[2.0.2.5]undecane, 8-methylene-. They are intended to demonstrate the general energetic landscape of a substituted cyclohexane.
A comprehensive conformational analysis of Dispiro[2.0.2.5]undecane, 8-methylene- would require detailed computational studies, such as quantum mechanical calculations, or experimental techniques like low-temperature NMR spectroscopy. Such studies would provide precise information on the preferred conformations, the energy differences between them, and the barriers to interconversion, offering a deeper understanding of the molecule's structural dynamics.
Reactivity and Reaction Mechanisms of Dispiro 2.0.2.5 Undecane, 8 Methylene
Mechanistic Studies of Reactions Involving Dispiro[2.0.2.5]undecane, 8-methylene-
The reactivity of Dispiro[2.0.2.5]undecane, 8-methylene- is profoundly influenced by the significant strain energy associated with its two cyclopropane (B1198618) rings fused in a spirocyclic manner. This strain provides a potent thermodynamic driving force for reactions that lead to ring-opening.
The exocyclic double bond in Dispiro[2.0.2.5]undecane, 8-methylene- is anticipated to participate in cycloaddition reactions. Of particular interest are reactions with strained alkynes, such as cyclooctyne, which are known to undergo facile cycloadditions with a variety of alkenes. The high reactivity of strained alkynes is attributed to the deformation of the ideal 180° bond angle of an alkyne, which raises the energy of the highest occupied molecular orbital (HOMO), facilitating interaction with the lowest unoccupied molecular orbital (LUMO) of the alkene.
A plausible [2+2] cycloaddition between Dispiro[2.0.2.5]undecane, 8-methylene- and a strained alkyne like benzyne (B1209423) would be expected to proceed through a concerted or stepwise mechanism, leading to a highly strained polycyclic adduct. The reaction's feasibility would be influenced by both the ring strain of the dispiro compound and the strain of the alkyne.
Interactive Data Table: Plausible Cycloaddition Reactions
| Reactant 1 | Reactant 2 | Predicted Product | Reaction Type |
|---|---|---|---|
| Dispiro[2.0.2.5]undecane, 8-methylene- | Benzyne | Fused polycyclic adduct | [2+2] Cycloaddition |
Strained spirocyclic systems containing cyclopropane rings are prone to thermal and acid-catalyzed rearrangements. These reactions are driven by the release of ring strain. For Dispiro[2.0.2.5]undecane, 8-methylene-, a vinylcyclopropane-type rearrangement is a conceivable pathway. Under thermal conditions, homolytic cleavage of one of the cyclopropane C-C bonds could lead to a diradical intermediate, which can then rearrange to form a more stable cyclopentene (B43876) derivative.
Acid-catalyzed rearrangements would likely proceed via protonation of the exocyclic double bond to form a tertiary carbocation. This carbocation could then undergo a cascade of rearrangements, including ring expansion of the cyclopropane rings, to yield thermodynamically more stable carbocyclic frameworks.
Chemical Transformations of the 8-methylene- Moiety
The 8-methylene group, being an exocyclic double bond, is the primary site for a variety of chemical transformations, including additions, oxidations, and reductions.
The double bond in Dispiro[2.0.2.5]undecane, 8-methylene- is expected to undergo electrophilic addition reactions typical of alkenes. For instance, the addition of hydrogen halides (HX) would proceed via protonation of the double bond to form a stable tertiary carbocation at the spiro-carbon, followed by nucleophilic attack of the halide. The regioselectivity of this addition would be governed by Markovnikov's rule.
Nucleophilic additions to the double bond are less common but can be induced under specific conditions, particularly with organometallic reagents or in the presence of a catalyst that can activate the double bond.
Interactive Data Table: Predicted Addition Reactions
| Reagent | Product Type | Regioselectivity |
|---|---|---|
| HBr | 8-bromo-8-methyldispiro[2.0.2.5]undecane | Markovnikov |
| H₂O/H⁺ | 8-hydroxy-8-methyldispiro[2.0.2.5]undecane | Markovnikov |
The exocyclic double bond can be readily oxidized. Treatment with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), would likely yield the corresponding spiro-epoxide. Ozonolysis would cleave the double bond to produce a ketone, dispiro[2.0.2.5]undecan-8-one, and formaldehyde.
Reduction of the methylene (B1212753) group can be achieved through catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas would saturate the double bond to yield 8-methyldispiro[2.0.2.5]undecane.
Influence of Ring Strain on Reactivity and Selectivity in Dispiro Systems
The inherent ring strain in the dispiro[2.0.2.5]undecane framework is a critical factor influencing both the reactivity and selectivity of reactions. The strain energy of the two cyclopropane rings significantly lowers the activation energy for reactions that involve ring-opening, making such pathways kinetically favorable.
This strain can also dictate the stereoselectivity of reactions. For instance, in addition reactions to the exocyclic double bond, the approach of the reagent may be sterically hindered from one face of the molecule by the bulky spirocyclic system, leading to a preferred direction of attack and the formation of a specific stereoisomer. The unique three-dimensional structure imposed by the spirocyclic fusion of the rings creates distinct steric environments that can be exploited to control the outcome of chemical transformations.
Advanced Spectroscopic Characterization Techniques Research Application
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules. For a molecule with the complexity of Dispiro[2.0.2.5]undecane, 8-methylene-, a combination of one-dimensional and two-dimensional NMR techniques is required to assign all proton and carbon signals and to establish stereochemical relationships.
Carbon-13 NMR Chemical Shift Analysis for Strain Assessment in Related Systems
The ¹³C NMR spectrum provides critical information about the carbon framework of a molecule. In dispiro systems, the chemical shifts of the spiro carbons and the carbons within the strained rings are particularly diagnostic. The dispiro[2.0.2.5]undecane skeleton contains two spiro-fused cyclopropane (B1198618) rings and a six-membered ring, leading to significant ring strain. This strain influences the hybridization and electronic environment of the carbon atoms, which in turn affects their ¹³C NMR chemical shifts.
In a related diazirine derivative of dispiro[2.0.2.5]undecane, the quaternary carbon of the diazirine ring moiety was observed at a chemical shift of 28.0 ppm, a value characteristic of this highly strained three-membered ring system. researchgate.net The analysis of strain energies in related dispirocyclopropanes further highlights the structural consequences of spiro-fusion, which can tighten or relax the annulated rings. uu.nl While specific ¹³C NMR data for Dispiro[2.0.2.5]undecane, 8-methylene- is not extensively published, the chemical shifts of the spiro-carbons and the cyclopropyl (B3062369) carbons are expected to be in a region that reflects the high degree of strain, providing valuable insight into the molecule's unique topology.
Proton NMR and Two-Dimensional NMR Techniques for Connectivity
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling. For Dispiro[2.0.2.5]undecane, 8-methylene-, the ¹H NMR spectrum would be expected to show distinct signals for the exocyclic methylene (B1212753) protons (=CH₂), the protons on the cyclohexane (B81311) ring, and the diastereotopic protons of the two cyclopropane rings.
To unravel the complex coupling networks within this molecule, two-dimensional (2D) NMR experiments are essential. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. ox.ac.uklibretexts.org It would be used to map the connectivity of protons within the cyclohexane ring and to confirm the relationships between protons on the same cyclopropane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ox.ac.ukwikipedia.org By combining HSQC and COSY data, the entire C-H framework can be pieced together, allowing for the unambiguous assignment of every proton and carbon in the molecule's intricate structure.
Mass Spectrometry (MS) in Complex Mixture Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Matrices
Dispiro[2.0.2.5]undecane, 8-methylene- has been identified as a minor or trace component in a variety of complex natural and synthetic mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). In this technique, the components of a mixture are first separated by gas chromatography based on their boiling points and interactions with the column, and then each separated component is analyzed by a mass spectrometer.
The compound has been detected in the essential oils of plants such as Ammodicus leucotricus ijper.org, calamansi (Citrus macrocarpa) innspub.net, and Melaleuca bracteata nih.gov. It has also been found in the volatile compounds of black tea mdpi.com and in the alcoholic extract of Terminalia arjuna flowers. researchgate.net Furthermore, it has been identified as a product of the pyrolysis of car tire waste. ait.ac.thpsu.edu The identification in these studies is based on the compound's mass spectrum and its retention time in the GC column.
Table 1: Identification of Dispiro[2.0.2.5]undecane, 8-methylene- by GC-MS in Various Matrices
| Source Material | Retention Time (min) | Relative Abundance (%) | Reference |
|---|---|---|---|
| Ammodicus leucotricus Essential Oil | 25.4401 | 0.06 | ijper.org |
| Black Tea Volatiles | Not Specified | Not Specified | mdpi.com |
| Calamansi (Citrus macrocarpa) Peels Essential Oil | 18.5519 | 0.02 | innspub.net |
| Melaleuca bracteata Leaves Essential Oil | 23.878 | 0.02 | nih.gov |
| Terminalia arjuna Flowers Alcoholic Extract | 4.68 | 3.78 | researchgate.net |
| Car Tire Pyrolysis Liquid | 33.56 | 0.98 | ait.ac.thpsu.edu |
Fragmentation Pattern Analysis for Structural Confirmation
In the mass spectrometer, a molecule is ionized, typically by electron impact, to form a molecular ion (M⁺•). chemguide.co.uk For Dispiro[2.0.2.5]undecane, 8-methylene- (C₁₂H₁₈), the molecular ion would have a mass-to-charge ratio (m/z) of 162. nih.govchemspider.com This molecular ion is energetically unstable and can fragment into smaller, charged ions and neutral radicals. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. chemguide.co.uk
While a detailed fragmentation study for this specific compound is not widely published, predictable fragmentation pathways can be inferred from its structure:
Loss of Cyclopropyl Groups: Cleavage of the bonds connecting the cyclopropane rings to the cyclohexane ring could lead to the loss of a cyclopropyl radical (mass 41) or related fragments.
Retro-Diels-Alder Reaction: The cyclohexene-like core could undergo fragmentation characteristic of cyclic alkenes.
Rearrangements: Complex rearrangements, common in the fragmentation of cyclic and strained hydrocarbons, could lead to the formation of stable carbocations, such as tropylium-like ions. youtube.com
The analysis of these fragmentation patterns, particularly the most abundant ions (base peak), is crucial for distinguishing it from isomers and confirming its unique dispiro structure. youtube.comlibretexts.org
Infrared and Raman Spectroscopy for Functional Group Analysis in Related Compounds
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nsf.gov They are used to identify the functional groups present in a compound. For Dispiro[2.0.2.5]undecane, 8-methylene-, these techniques can confirm the presence of the exocyclic double bond and the specific types of C-H bonds.
The key expected vibrational frequencies are:
Alkene Group: The exocyclic C=C double bond would show a stretching vibration around 1650 cm⁻¹ in the IR and Raman spectra. The associated vinylic =C-H bonds would exhibit stretching vibrations above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). pressbooks.pub A strong absorption in the IR spectrum around 890 cm⁻¹ is characteristic of the out-of-plane C-H bending mode for a 1,1-disubstituted alkene (R₂C=CH₂), which is a key feature of the 8-methylene group. pressbooks.pub
Alkane Groups: The C-H bonds of the cyclohexane and cyclopropane rings would show strong stretching absorptions in the IR spectrum in the 2850-2960 cm⁻¹ region. libretexts.org C-H bending and rocking vibrations for these saturated portions would appear in the 1350-1470 cm⁻¹ range. libretexts.org
Strained Rings: The vibrations of the cyclopropane rings themselves, involving C-C stretching and ring "breathing" modes, would appear in the fingerprint region of the spectra (below 1500 cm⁻¹). Symmetric ring vibrations are often more intense in the Raman spectrum than in the IR spectrum.
The combination of these techniques provides a comprehensive spectroscopic profile, enabling the detailed structural confirmation of Dispiro[2.0.2.5]undecane, 8-methylene-.
Applications As Building Blocks in Advanced Materials Synthesis
Role of Dispiro Compounds in Polymer Science and Polymerization
While dispiro compounds, as a class of molecules, are of interest in polymer chemistry due to their rigid, three-dimensional structures which can impart unique thermal and mechanical properties to polymers, no specific research has been published detailing the role of Dispiro[2.0.2.5]undecane, 8-methylene- in this field. Its potential as a monomer in polymerization reactions has not been documented in the available scientific literature.
Monomer Synthesis for Novel Polymeric Architectures with Unique Properties
There is no information available on the use of Dispiro[2.0.2.5]undecane, 8-methylene- as a monomer for the synthesis of new polymeric materials. Consequently, no data exists on the properties of any potential polymers that could be derived from this specific compound. Research in the broader field of spiro monomers has explored their use in creating polymers with high glass transition temperatures and thermal stability, but these findings are not directly applicable to Dispiro[2.0.2.5]undecane, 8-methylene-.
Development of Nanostructured Materials Utilizing Spirocycles
The unique, non-planar geometries of spirocycles make them theoretical candidates for the construction of novel nanostructured materials, such as porous organic frameworks or as components in advanced composites. However, there is no documented evidence or research that indicates Dispiro[2.0.2.5]undecane, 8-methylene- has been utilized or investigated for such purposes.
Occurrence and Environmental Chemical Analysis As a Research Subject
Identification in Natural Product Extracts
The presence of Dispiro[2.0.2.5]undecane, 8-methylene- has been documented in the essential oils and volatile emissions of several plant species. These findings are often the result of comprehensive chemical profiling studies aimed at characterizing the full spectrum of volatile organic compounds (VOCs) produced by these plants.
Volatile organic compounds are crucial for a plant's interaction with its environment, and detailed profiling of these compounds is a significant area of research. In this context, Dispiro[2.0.2.5]undecane, 8-methylene- has been identified as a minor or trace component in the VOC profiles of various plants.
For instance, a study on the essential oil of Melaleuca bracteata leaves identified Dispiro[2.0.2.5]undecane, 8-methylene- as one of 29 chemical components, constituting 0.02% of the total oil. mdpi.comlookchem.com Similarly, the essential oil from calamansi (Citrus macrocarpa) peels was found to contain this compound, also at a concentration of 0.02%. scribd.com Further research into the alcoholic extracts of the leaves, flowers, and bark of Terminalia arjuna also revealed the presence of Dispiro[2.0.2.5]undecane, 8-methylene- in the bark extract, where it was detected at 3.78%. nih.gov Additionally, it has been listed as a volatile compound found in tea. psu.edu
Table 1: Identification of Dispiro[2.0.2.5]undecane, 8-methylene- in Natural Product Extracts
| Plant Source | Part Used | Relative Content (%) | Analytical Method |
|---|---|---|---|
| Melaleuca bracteata | Leaves | 0.02 | GC-MS |
| Citrus macrocarpa (Calamansi) | Peels | 0.02 | GC-MS |
| Terminalia arjuna | Bark | 3.78 | GC/MS |
| Tea | Leaves | Not specified | SPME-GC-MS |
Detection in Thermochemical Processing Byproducts
Beyond its natural origins, Dispiro[2.0.2.5]undecane, 8-methylene- has also been identified as a byproduct of the thermochemical processing of waste materials. The high temperatures and complex chemical reactions that occur during processes like pyrolysis can lead to the formation of a wide array of novel compounds.
Pyrolysis is a thermal decomposition process carried out in the absence of oxygen, and it is often used to convert waste materials into valuable chemicals and fuels. The characterization of the liquid product (pyrolysis oil) from this process is essential for its potential applications.
In a study focused on the fire-tube heating pyrolysis of car tire wastes, Dispiro[2.0.2.5]undecane, 8-methylene- was identified as one of the numerous compounds in the resulting liquid product. researchgate.net The analysis of the pyrolysis liquid via GC-MS revealed the presence of this compound, highlighting the complex chemical transformations that occur during the breakdown of synthetic polymers found in tires. researchgate.net
Table 2: Detection of Dispiro[2.0.2.5]undecane, 8-methylene- in Pyrolysis Byproducts
| Feedstock | Process | Product Matrix | Analytical Method |
|---|---|---|---|
| Car Tire Wastes | Fire-tube Heating Pyrolysis | Liquid Product | GC-MS |
Methodological Development for Trace Analysis in Complex Matrices
The identification of Dispiro[2.0.2.5]undecane, 8-methylene- in both natural extracts and industrial byproducts has been consistently achieved using gas chromatography-mass spectrometry (GC-MS). This powerful analytical technique allows for the separation of complex mixtures and the confident identification of individual components based on their mass spectra and retention times.
While GC-MS is the standard for identifying this compound, the existing body of research primarily focuses on its detection as part of a broader chemical profile. There is a notable lack of studies dedicated to the development of specific methodologies for the trace analysis of Dispiro[2.0.2.5]undecane, 8-methylene-. Such research would be beneficial for accurately quantifying its presence in complex matrices and for understanding its potential environmental fate and significance. Future methodological development could focus on enhancing sensitivity and selectivity for this particular compound, which would be valuable for more in-depth environmental and industrial process monitoring.
Future Research Directions and Unexplored Avenues for Dispiro 2.0.2.5 Undecane, 8 Methylene
Synthesis of Novel Dispiro[2.0.2.5]undecane Derivatives with Tuned Strain
The development of synthetic routes to novel derivatives of Dispiro[2.0.2.5]undecane, 8-methylene- is a primary area for future investigation. The ability to introduce a variety of functional groups onto the undecane (B72203) skeleton would allow for the fine-tuning of its steric and electronic properties, and consequently, its inherent ring strain.
Proposed Synthetic Strategies:
| Strategy | Description | Potential Outcome |
| Modification of the Methylene (B1212753) Group | The exocyclic double bond of the 8-methylene group serves as a versatile handle for functionalization. Reactions such as epoxidation, dihydroxylation, cyclopropanation, and various addition reactions could be explored. | Introduction of oxygen-containing functional groups, additional strained rings, and a wide array of substituents, leading to derivatives with altered reactivity and physical properties. |
| Functionalization of the Cyclohexane (B81311) Ring | Selective C-H activation or functionalization of the cyclohexane ring would provide access to a broader range of derivatives. This could involve directed metalation-trapping sequences or radical-based transformations. | Installation of functional groups at specific positions on the six-membered ring, enabling the synthesis of derivatives with tailored three-dimensional structures and potential biological activities. |
| Synthesis from Novel Precursors | The development of de novo synthetic routes to the dispiro[2.0.2.5]undecane core would offer greater flexibility in introducing substituents. This could involve intramolecular cyclization reactions of appropriately substituted precursors. | Access to a wider diversity of derivatives that may not be accessible through modification of the parent compound, allowing for more systematic studies of structure-strain-reactivity relationships. |
The synthesis of these novel derivatives would be a crucial first step in unlocking the full potential of the dispiro[2.0.2.5]undecane scaffold.
Advanced Mechanistic Investigations into Strain-Driven Transformations
The high degree of ring strain in Dispiro[2.0.2.5]undecane, 8-methylene- is expected to be a major driver of its chemical reactivity. Future research should focus on detailed mechanistic studies of its transformations, particularly those that lead to the release of this strain.
Areas for Mechanistic Investigation:
Thermally and Photochemically Induced Rearrangements: The strained cyclopropane (B1198618) rings are susceptible to cleavage under thermal or photochemical conditions. Investigating the resulting rearrangements could lead to the discovery of novel skeletal structures and provide insights into the fundamental principles of pericyclic reactions in strained systems.
Acid-Catalyzed Rearrangements: The presence of the double bond and strained rings suggests that the molecule will be reactive towards acids. Mechanistic studies of acid-catalyzed rearrangements could reveal novel carbocationic intermediates and reaction pathways.
Transition Metal-Catalyzed Transformations: Transition metals are known to interact with strained rings and double bonds. Exploring the reactions of Dispiro[2.0.2.5]undecane, 8-methylene- with various transition metal catalysts could lead to the development of new catalytic transformations and the synthesis of complex molecular architectures.
These mechanistic studies would not only expand our understanding of the chemistry of this specific compound but also contribute to the broader field of physical organic chemistry and reaction mechanisms.
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties of Strained Systems
The complexity of strained systems like Dispiro[2.0.2.5]undecane, 8-methylene- makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery and development of new derivatives and reactions.
Potential Applications of ML and AI:
| Application | Description | Expected Impact |
| Prediction of Ring Strain Energy | ML models can be trained to accurately predict the ring strain energy of various Dispiro[2.0.2.5]undecane derivatives. chemrxiv.orgcmu.edu This would allow for the rapid screening of virtual libraries of compounds to identify those with desired levels of strain. | More efficient design of synthetic targets with tailored reactivity. |
| Reactivity Prediction | AI algorithms can be developed to predict the outcome of reactions involving strained molecules, including regioselectivity and stereoselectivity. arxiv.orgappliedclinicaltrialsonline.comnih.gov This would help in the design of new synthetic routes and the optimization of reaction conditions. | Reduced reliance on trial-and-error experimentation, leading to faster and more cost-effective research. |
| Property Prediction | ML models can be used to predict a wide range of physical and chemical properties of Dispiro[2.0.2.5]undecane derivatives, such as solubility, stability, and spectroscopic signatures. | Facilitation of the identification of derivatives with desired properties for specific applications. |
The integration of ML and AI into the study of Dispiro[2.0.2.5]undecane, 8-methylene- has the potential to revolutionize the way research in this area is conducted.
Theoretical Prediction and Experimental Validation of Stereoisomers and Conformations
The rigid, three-dimensional structure of Dispiro[2.0.2.5]undecane, 8-methylene- gives rise to the possibility of various stereoisomers and conformers. A thorough understanding of its stereochemistry is essential for elucidating its reactivity and potential applications.
Key Research Objectives:
Computational Modeling: High-level quantum mechanical calculations should be employed to predict the relative energies and geometries of all possible stereoisomers and low-energy conformations of the parent compound and its derivatives.
Spectroscopic Analysis: Advanced NMR techniques, such as 2D NMR and NOE experiments, should be used to experimentally determine the solution-state structures of synthesized derivatives.
X-ray Crystallography: Whenever possible, single-crystal X-ray diffraction analysis should be performed to obtain definitive solid-state structures.
A comprehensive understanding of the stereochemical landscape of the dispiro[2.0.2.5]undecane system will be critical for the rational design of new derivatives and for interpreting their reactivity.
Q & A
Q. What are the primary spectroscopic methods for structural elucidation of 8-methylene-dispiro[2.0.2.5]undecane?
To confirm the structure of 8-methylene-dispiro[2.0.2.5]undecane (C₁₂H₁₈, MW 162.27), researchers should employ:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify proton environments and carbon frameworks, focusing on spiro-junction carbons and methylene groups.
- Infrared (IR) Spectroscopy : Analyze C-H stretching frequencies (2800–3000 cm⁻¹) and sp³ hybridized carbons.
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns .
Q. How can synthetic routes for 8-methylene-dispiro[2.0.2.5]undecane be optimized in laboratory settings?
Key strategies include:
- Cycloaddition Reactions : Utilize Diels-Alder or [2+2] cycloadditions to construct the spirocyclic core.
- Catalytic Ring Expansion : Apply silver tetrafluoroborate (AgBF₄) or trifluoroacetic acid (TFA) to mediate rearrangements, as demonstrated in related dispiro frameworks .
- Purification : Employ column chromatography with silica gel, monitoring retention times (RT ≈23.878 min) via GC-MS for purity validation .
Q. What analytical techniques are recommended for assessing purity in gas chromatography (GC) studies?
- GC-MS Coupling : Compare retention times (RT) and mass spectra against reference standards (e.g., RT =23.878 min for this compound) .
- Internal Standards : Use alkanes (e.g., tridecane) with known RT values to calibrate column performance .
- Peak Integration : Quantify impurities at thresholds <0.02% using high-sensitivity detectors .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes of dispiro[2.0.2.5]undecane derivatives?
- Acid Catalysis : Protonation of intermediates (e.g., carbocations) can lead to epimerization at chiral centers. For example, prolonged exposure to silica gel may alter C2 stereochemistry .
- Solvent Effects : Polar solvents stabilize transition states in ring-expansion reactions, favoring bicyclo[6.3.0] products over tricyclic byproducts .
- Temperature Control : Low temperatures (−78°C) minimize thermal rearrangements during spirocycle formation .
Q. What computational methods predict the reactivity of 8-methylene-dispiro[2.0.2.5]undecane in C–H activation studies?
Q. How can contradictions in IR absorption bands for dispiro compounds be resolved?
- Electron-Withdrawing Groups (EWGs) : Benzylic C-H stretches in 8-methylene-dispiro compounds shift to higher wavelengths (e.g., 2900–3100 cm⁻¹) due to EWGs like phenyl or nitro groups .
- Comparative Analysis : Cross-reference experimental IR data with computed spectra (e.g., using Gaussian software) to isolate spiro-specific vibrations .
Q. What are the environmental degradation pathways for 8-methylene-dispiro[2.0.2.5]undecane?
- Photodegradation : UV exposure cleaves strained spiro bonds, forming bicyclic ketones or alkenes.
- Microbial Metabolism : Soil mobility (logP ≈3.5) suggests potential bioaccumulation; conduct OECD 301 tests to assess biodegradability .
- Waste Management : Incinerate in EPA-approved facilities with scrubbers to capture volatile byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
